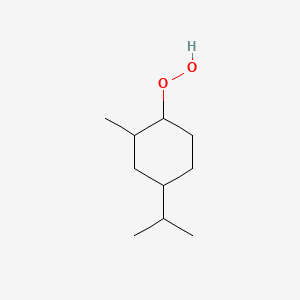
1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane is an organic compound characterized by a hydroperoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane typically involves the hydroperoxidation of 2-methyl-4-propan-2-ylcyclohexane. This reaction can be carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the stability of the hydroperoxide group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxy group can yield alcohols.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the hydroperoxy group.
1-Methyl-4-propan-2-ylcyclohexene: Another structurally related compound with different functional groups.
Uniqueness: 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
78-58-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-hydroperoxy-2-methyl-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-5-10(12-11)8(3)6-9/h7-11H,4-6H2,1-3H3 |
InChI Key |
UYKCNZCGIXKEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1OO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


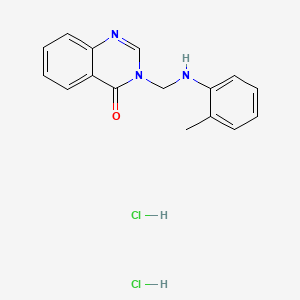

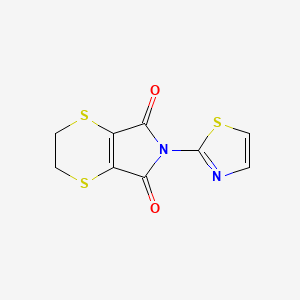
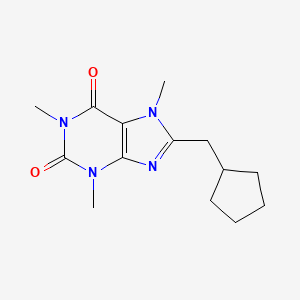
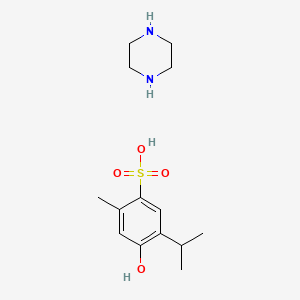
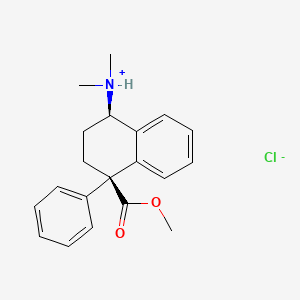
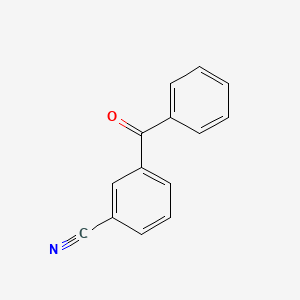
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
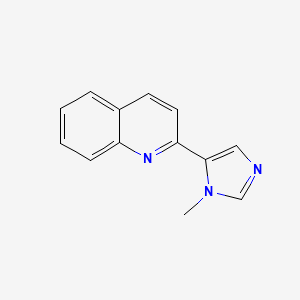
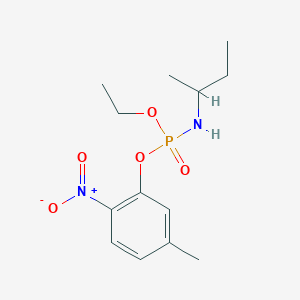
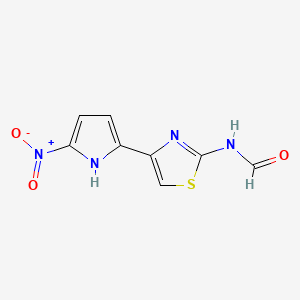
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
